molecular formula C9H8O2 B2438770 2-Methylcoumaran-3-one CAS No. 35567-59-0

2-Methylcoumaran-3-one

Cat. No. B2438770
CAS RN: 35567-59-0
M. Wt: 148.161
InChI Key: MYTWWWDXTTVMIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Coumarin derivatives, which 2-Methylcoumaran-3-one is part of, have been synthesized through various methods . These methods often involve the fusion of modern methodologies with classical reactions such as the Pechmann reaction or Knoevenagel condensation .


Molecular Structure Analysis

The molecular formula of 2-Methylcoumaran-3-one is C9H8O2 . The structural analysis of coumarin derivatives has revealed that the coumarin moiety exhibits planarity in all the compounds .


Chemical Reactions Analysis

Coumarin-fused-coumarins, which include 2-Methylcoumaran-3-one, have been developed through various synthetic pathways . These pathways have been used to construct novel coumarin-fused-coumarin analogues .

Scientific Research Applications

Lignin Model Compound Analysis

2-Methylcoumaran-3-one is studied in the context of lignin model compounds. For example, Kuroda et al. (2009) explored the behaviors of β-5 subunits in lignin during thermochemolysis, using phenolic 2-arylcoumarans as models. This research aids in understanding the structural components of lignin, a key component in plant cell walls, and its behavior under specific conditions (Kuroda et al., 2009).

Synthesis of Functionalized Compounds

The compound is involved in the synthesis of functionalized 3-bromocoumarins, as studied by Audisio et al. (2010). They developed a one-pot bromination/Wittig/cyclization tandem process, indicating the utility of coumarins in creating diverse chemical libraries, potentially for pharmaceutical applications (Audisio et al., 2010).

Anti-inflammatory Potential

In the study by Genovese et al. (2017), natural oxyprenylated coumarins and alkaloids were synthesized and tested as anti-inflammatory agents. This research highlights the potential of 2-Methylcoumaran-3-one derivatives in developing treatments for inflammatory conditions (Genovese et al., 2017).

CNS Trauma and Ischemia Treatment

Ohkawa et al. (1997) developed a series of 5-aminocoumarans for treating central nervous system trauma and ischemia. These compounds were found effective in inhibiting lipid peroxidation and mitigating excitatory behavior in vivo, demonstrating the therapeutic potential of coumaran derivatives in neurological disorders (Ohkawa et al., 1997).

Antitumor Activity

Research by Pieters et al. (1999) evaluated dihydrobenzofuran lignans, related to coumarins, for their potential antitumor activity. They found certain derivatives to be active against leukemia and breast cancer cell lines, suggesting a role for coumarin derivatives in cancer therapy (Pieters et al., 1999).

Future Directions

Research into coumarin derivatives, including 2-Methylcoumaran-3-one, is ongoing. These compounds have attracted significant attention due to their wide range of biological and pharmacological properties . Future research will likely continue to explore these properties and develop novel synthetic pathways for these compounds .

properties

IUPAC Name

2-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTWWWDXTTVMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcoumaran-3-one

CAS RN

35567-59-0
Record name 2-methyl-2,3-dihydro-1-benzofuran-3-one
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